molecular formula C10H8O4 B1221428 2,4-Dioxo-4-phenylbutanoic acid CAS No. 5817-92-5

2,4-Dioxo-4-phenylbutanoic acid

Cat. No.: B1221428
CAS No.: 5817-92-5
M. Wt: 192.17 g/mol
InChI Key: JGKFWCXVYCDKDU-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of two carbonyl groups and a phenyl group attached to a four-carbon chain.

Biochemical Analysis

Biochemical Properties

2,4-Dioxo-4-phenylbutanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of viral polymerases. It interacts with enzymes such as the RNA-dependent RNA polymerase of the influenza virus, inhibiting the cap-snatching mechanism essential for viral transcription. This interaction prevents the virus from replicating its RNA genome, thereby inhibiting its proliferation. Additionally, this compound has been shown to inhibit nucleases and stabilize proteins at higher temperatures .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting viral replication, which can lead to reduced viral load in infected cells . This compound also affects cell signaling pathways and gene expression by interfering with the transcriptional machinery of the virus. Furthermore, it has been observed to impact cellular metabolism by altering the normal metabolic flux in infected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with viral polymerases. It inhibits the cap-snatching mechanism of the influenza virus polymerase, which is crucial for the transcription of viral RNA. This inhibition prevents the virus from synthesizing its RNA, thereby halting its replication. Additionally, this compound has been shown to bind to other viral surface proteins, further inhibiting viral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that it maintains its inhibitory effects on viral replication over extended periods, although its efficacy may decrease with prolonged exposure to high temperatures or reactive environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to viral replication. It interacts with enzymes such as RNA-dependent RNA polymerase, inhibiting the transcription and replication of viral RNA. This interaction affects the overall metabolic flux within infected cells, leading to altered levels of metabolites and disruption of normal cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on viral replication. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and cytoplasm, where it interacts with viral polymerases and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective inhibition of viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dioxo-4-phenylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of diethyl oxalate with acetophenone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,4-Dioxo-4-phenylbutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual carbonyl groups and phenyl group, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2,4-dioxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFWCXVYCDKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of diethyl oxalate (21.9 g, 150 mmol) and sodium ethoxide (168 mL, 21% wt. solution, 450 mmol) was added dropwise a solution of acetophenone (18 g, 150 mmol) in ethanol (120 mL). The reaction mixture was allowed to stir at ambient temperature for 15 h. The reaction mixture was concentrated to ca. 70 mL and partitioned between diethyl ether (50 mL) and water (200 mL). The phases were separated, and the aqueous layer adjusted to pH=1 with conc. HCl before being extracted with diethyl ether (3×100 mL). The combined ether extracts were dried over MgSO4 and evaporated to yield 2,4-dioxo-4-phenylbutanoic acid. 1H NMR (DMSO-d6, 300 MHz) δ 8.05 (d, J=7.2 Hz, 1.8H enol form), 7.96 (d, J=6.9 Hz, 0.2H keto form), 7.69 (t, J=7.5 Hz, 1H), 7.56 (t, J=8.1 Hz, 2H), 7.08 (s, 0.9H enol form), 4.56 (s, 0.1H keto form). 13C NMR (DMSO-d6, 75 MHz) δ 190.7, 170.7, 163.6, 135.1, 134.6, 129.7, 128.4, 98.5.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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